1-(2,5-Dimethylpiperazin-1-yl)prop-2-en-1-one
Description
1-(2,5-Dimethylpiperazin-1-yl)prop-2-en-1-one is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with two methyl groups at positions 2 and 5, and a prop-2-en-1-one moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Properties
Molecular Formula |
C9H16N2O |
|---|---|
Molecular Weight |
168.24 g/mol |
IUPAC Name |
1-(2,5-dimethylpiperazin-1-yl)prop-2-en-1-one |
InChI |
InChI=1S/C9H16N2O/c1-4-9(12)11-6-7(2)10-5-8(11)3/h4,7-8,10H,1,5-6H2,2-3H3 |
InChI Key |
GBQUXCUNKXKAOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC(CN1C(=O)C=C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dimethylpiperazin-1-yl)prop-2-en-1-one typically involves the reaction of 2,5-dimethylpiperazine with an appropriate acylating agent such as acryloyl chloride. The reaction is usually carried out in the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.
Industrial Production Methods
On an industrial scale, the production of 1-(2,5-Dimethylpiperazin-1-yl)prop-2-en-1-one may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant flow rates is common. Additionally, purification techniques like recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dimethylpiperazin-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles replace one of the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Nucleophiles like alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Corresponding oxides of the compound.
Reduction: Reduced derivatives with hydrogenated double bonds.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
1-(2,5-Dimethylpiperazin-1-yl)prop-2-en-1-one is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethylpiperazin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,6-Dimethylpiperazin-1-yl)prop-2-en-1-one
- 1-(4-Methylpiperazin-1-yl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one
- (E)-3-Phenyl-1-(piperidin-1-yl)prop-2-en-1-one
Uniqueness
1-(2,5-Dimethylpiperazin-1-yl)prop-2-en-1-one is unique due to the specific positioning of the methyl groups on the piperazine ring, which can influence its chemical reactivity and interaction with biological targets. This structural feature distinguishes it from other similar compounds and contributes to its distinct properties and applications.
Biological Activity
1-(2,5-Dimethylpiperazin-1-yl)prop-2-en-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing from various studies and research findings.
Chemical Structure and Properties
The compound is characterized by a piperazine ring with two methyl substitutions at positions 2 and 5, linked to a prop-2-en-1-one moiety. Its molecular formula is with a molecular weight of approximately 168.24 g/mol. The unique structure contributes to its reactivity and biological profile.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 168.24 g/mol |
| Structure | Piperazine derivative |
Biological Activity Overview
Research indicates that 1-(2,5-Dimethylpiperazin-1-yl)prop-2-en-1-one exhibits various biological activities including:
- Antinociceptive Effects : Studies have shown that derivatives of this compound can significantly inhibit both peripheral and central nociception. The mechanism involves interactions with the vanilloid and glutamatergic systems, suggesting potential use in pain management .
- Anti-inflammatory Properties : The compound has demonstrated the ability to inhibit the synthesis of pro-inflammatory mediators such as prostaglandins (PG) and nitric oxide (NO). It also suppresses the nuclear factor kappa B (NF-kB) pathway, which is crucial in inflammatory responses .
Antinociceptive Mechanism
The antinociceptive effects are primarily mediated through:
- Inhibition of COX Pathways : The compound reduces the release of inflammatory mediators that contribute to pain perception.
- Interaction with Protein Kinase C (PKC) : It has been suggested that the compound may modulate PKC activity, thereby affecting TRPV1 receptor phosphorylation and reducing nociceptive signaling .
Anti-inflammatory Mechanism
The anti-inflammatory effects are attributed to:
- Inhibition of Prostaglandin E2 Production : By blocking COX pathways, the compound decreases the levels of inflammatory mediators.
- Suppression of NF-kB Activation : This results in reduced expression of various pro-inflammatory cytokines .
Case Studies and Research Findings
Several studies have evaluated the biological activity of 1-(2,5-Dimethylpiperazin-1-yl)prop-2-en-1-one:
- Antinociceptive Profile : A study demonstrated that this compound significantly reduced pain responses in animal models subjected to chemical and thermal stimuli. The findings suggest its potential as an analgesic agent .
- Anti-inflammatory Activity : In vitro studies using activated macrophages showed that the compound effectively inhibited NO and PG production, supporting its role as an anti-inflammatory agent .
- Toxicological Profile : Preliminary assessments indicate low toxicity levels, making it a candidate for further drug development. In silico analyses suggest favorable absorption characteristics and low hepatotoxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
